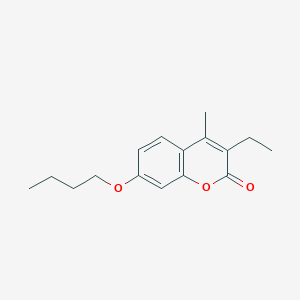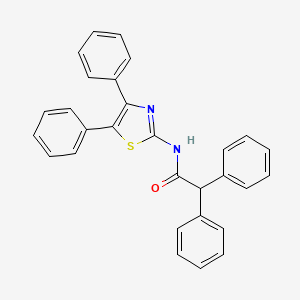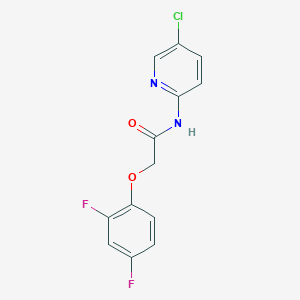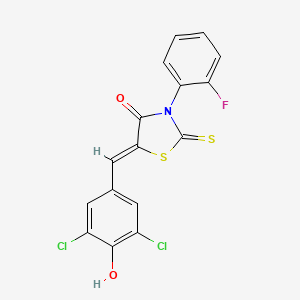
7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one, also known as BMCH, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential use in various scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of 7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes and proteins involved in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects:
7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. 7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one has also been shown to inhibit the growth of various cancer cell lines and to induce apoptosis in these cells. Additionally, 7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one has been shown to inhibit the replication of certain viruses, such as HIV and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also relatively stable, which makes it suitable for long-term storage. However, there are some limitations to using 7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one in laboratory experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Direcciones Futuras
There are several future directions for research on 7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one. One area of research could be to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another area of research could be to investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, future research could focus on developing more effective synthesis methods for 7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one, which could lead to the development of new and improved derivatives.
Métodos De Síntesis
The synthesis of 7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one involves the reaction of ethyl-4-methylcoumarin-3-carboxylate with butyl bromide in the presence of a base. The resulting product is then subjected to a series of purification steps to obtain pure 7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one.
Aplicaciones Científicas De Investigación
7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one has been studied for its potential use in a variety of scientific research applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. 7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
7-butoxy-3-ethyl-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-4-6-9-18-12-7-8-14-11(3)13(5-2)16(17)19-15(14)10-12/h7-8,10H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDOCQWXHKJQSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-acetyl-4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5213607.png)

![methyl N-[[2-({N-[(benzyloxy)carbonyl]-beta-alanyl}amino)-5-bromophenyl](phenyl)methyl]glycinate](/img/structure/B5213617.png)
![5-{[(2-furylmethyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213625.png)
![1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine](/img/structure/B5213637.png)

![N~2~-(2,3-dichlorophenyl)-N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5213645.png)


![N-(2-methoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5213669.png)
![2-amino-5,10-dioxo-4-(2-thienyl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5213676.png)
amino]-N-(2-methylbenzyl)benzamide](/img/structure/B5213680.png)
![2-methoxy-6-nitro-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5213688.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2,6-dimethylphenyl)benzamide](/img/structure/B5213690.png)